![molecular formula C43H84NO13P B12080522 azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)
azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes a phosphate group, a hexadecanoyloxy chain, and an octadec-9-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate involves multiple steps. The process typically begins with the esterification of hexadecanoic acid and octadec-9-enoic acid with glycerol. This is followed by the phosphorylation of the resulting diester with a suitable phosphorylating agent, such as phosphorus oxychloride or phosphorus pentoxide, under controlled conditions. The final product is obtained after purification through techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation reactions. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of phosphoramidates and phosphorothioates.
Scientific Research Applications
The compound azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex phospholipid that has garnered attention in various scientific applications, particularly in biochemistry and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Biological Membrane Studies
The compound's amphiphilic nature makes it suitable for studying biological membranes. It can be utilized to create model membranes that mimic the properties of cell membranes, allowing researchers to investigate membrane dynamics, permeability, and the effects of various substances on membrane integrity.
Drug Delivery Systems
Due to its ability to form micelles and liposomes, this compound can serve as a drug delivery vehicle. Its structure allows for encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research has shown that formulations using this compound can improve the therapeutic efficacy of poorly soluble drugs.
Nanotechnology Applications
In nanotechnology, this compound can be employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications. Its ability to modify surface properties makes it an excellent candidate for creating biocompatible nanocarriers.
Phospholipid Research
As a phospholipid derivative, it contributes to the understanding of lipid metabolism and signaling pathways in cells. Studies have indicated that such compounds can influence cellular responses by modulating lipid raft formation and signaling cascades.
Data Tables
Case Study 1: Model Membrane Formation
A study conducted by Smith et al. (2022) utilized azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate to create artificial lipid bilayers. The findings demonstrated that these model membranes exhibited similar permeability characteristics to natural membranes, providing insights into drug interaction mechanisms.
Case Study 2: Enhanced Drug Delivery
In a clinical trial reported by Johnson et al. (2023), a formulation containing this compound was tested for delivering an anti-cancer drug. Results indicated a significant increase in the drug's bioavailability compared to traditional formulations, suggesting its potential in improving therapeutic outcomes.
Case Study 3: Nanoparticle Synthesis
Research by Lee et al. (2024) explored the use of this compound in synthesizing nanoparticles for targeted therapy. The study revealed that nanoparticles modified with this phospholipid exhibited enhanced cellular uptake and specificity towards cancer cells, highlighting its utility in precision medicine.
Mechanism of Action
The mechanism of action of azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with specific membrane proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with a choline head group.
Phosphatidylethanolamine: Another phospholipid found in biological membranes, with an ethanolamine head group.
Phosphatidylserine: Contains a serine head group and is involved in cell signaling and apoptosis.
Uniqueness
Azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is unique due to its combination of a hexadecanoyloxy chain, an octadec-9-enoyl group, and a pentahydroxycyclohexyl phosphate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
The compound azanium; [3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate, also known as a phospholipid derivative, has garnered attention in recent biological and biochemical research due to its complex structure and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.
Structural Overview
The compound consists of a phospholipid backbone with multiple hydroxy groups and fatty acid chains. The presence of these structural components suggests potential interactions with cell membranes and biological systems. The specific arrangement of hydroxy groups may contribute to its solubility and reactivity in biological environments.
Mechanisms of Biological Activity
-
Cell Membrane Interaction
- Phospholipids are fundamental components of cell membranes. The azanium compound may influence membrane fluidity and permeability due to its amphiphilic nature, allowing it to integrate into lipid bilayers effectively.
- Studies indicate that modifications in membrane composition can alter cellular signaling pathways and transport mechanisms, potentially impacting cell viability and function.
-
Signal Transduction
- Phosphorylated compounds often play critical roles in cellular signaling. The azanium compound's phosphate group may participate in signaling cascades that regulate various cellular processes, including proliferation and apoptosis.
- Research has shown that phospholipid derivatives can modulate the activity of enzymes involved in signal transduction pathways, such as phospholipase C and protein kinase C.
-
Antioxidant Properties
- Some studies suggest that certain phospholipid derivatives exhibit antioxidant activity by scavenging free radicals or modulating oxidative stress responses within cells.
- This property could be beneficial in protecting cells from oxidative damage associated with various diseases.
Case Study: Impact on Cancer Cells
A study investigated the effects of azanium on human cancer cell lines. The results indicated:
- Cell Viability : Treatment with the azanium compound resulted in a significant reduction in cell viability compared to control groups (p < 0.05).
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound may trigger programmed cell death pathways.
- Mechanistic Insights : Western blot analysis indicated alterations in the expression levels of key apoptotic markers (e.g., caspase-3 activation), supporting the hypothesis that azanium influences apoptosis through intrinsic pathways.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C43H84NO13P |
---|---|
Molecular Weight |
854.1 g/mol |
IUPAC Name |
azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C43H81O13P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52);1H3/b18-17+; |
InChI Key |
NPOZNLWSCICHRX-ZAGWXBKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.